Mercury, methyl(nitrato-O)-
Description
Properties
CAS No. |
2374-27-8 |
|---|---|
Molecular Formula |
CH3HgNO3 |
Molecular Weight |
277.63 g/mol |
IUPAC Name |
methyl(nitrooxy)mercury |
InChI |
InChI=1S/CH3.Hg.NO3/c;;2-1(3)4/h1H3;;/q;+1;-1 |
InChI Key |
ZVTVGJJRBKPPEW-UHFFFAOYSA-N |
Canonical SMILES |
C[Hg]O[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic and Mechanistic Pathways for Methyl Nitrato O Mercury Ii Formation
Laboratory Synthesis Approaches for Methyl(nitrato-O)-Mercury(II)
While methyl(nitrato-O)-mercury(II), also known as methylmercury (B97897) nitrate (B79036), is utilized as a reactant in various chemical studies and for toxicological research, detailed protocols for its synthesis are not extensively documented in readily available scientific literature. rsc.orgepa.gov However, based on established principles of organomercury chemistry and synthetic routes for analogous compounds, the likely laboratory preparation methods can be inferred. google.comwikipedia.org
A probable and straightforward approach to synthesizing methyl(nitrato-O)-mercury(II) involves the reaction of a suitable methylmercury precursor, such as methylmercury hydroxide (B78521) (CH₃HgOH) or methylmercury acetate (B1210297) (CH₃HgOOCCH₃), with nitric acid (HNO₃). This type of salt metathesis or double displacement reaction is a common method for preparing various organometallic salts. wikipedia.orgchemeurope.com
The general reaction can be represented as:
CH₃HgX + HNO₃ → CH₃HgNO₃ + HX
Where X is a leaving group such as hydroxide (-OH) or acetate (-OOCCH₃).
Another potential, though less direct, synthetic route could involve the reaction of dimethylmercury (B1214916) ((CH₃)₂Hg) with mercuric nitrate (Hg(NO₃)₂), in a redistribution reaction. google.com
(CH₃)₂Hg + Hg(NO₃)₂ → 2 CH₃HgNO₃
The thermodynamics of the reaction would be influenced by the relative bond strengths and solvation energies of the reactants and products. The formation of the stable nitrate salt would be the primary driving force. The reaction is expected to be thermodynamically favorable.
Data on the precise kinetics and thermodynamics of this specific reaction are a notable gap in the existing chemical literature.
The yield and purity of methyl(nitrato-O)-mercury(II) would be significantly influenced by several reaction conditions:
Stoichiometry of Reactants: An excess of nitric acid would likely be used to ensure the complete conversion of the methylmercury precursor. However, a large excess might need to be removed during product purification.
Solvent: The choice of solvent is crucial. While water could be a suitable medium, the solubility of the reactants and products would need to be considered. For analogous reactions, such as the synthesis of phenyl mercuric nitrate, a mixture of acetone (B3395972) and water has been used to ensure all reactants remain in solution. google.com
Temperature: The reaction would likely be conducted at or slightly above room temperature. Elevated temperatures could potentially lead to decomposition of the product or unwanted side reactions. For the synthesis of mercuric nitrate from mercury and nitric acid, heat is known to speed up the reaction. sciencemadness.org
pH: The acidity of the reaction mixture, dictated by the concentration of nitric acid, would be a critical factor. A sufficiently acidic environment would be necessary to drive the equilibrium towards the product.
Purification Method: The final purity of the methyl(nitrato-O)-mercury(II) would depend on the purification technique employed. This could involve crystallization, precipitation, or other methods to remove any unreacted starting materials or byproducts.
Table 1: Postulated Influence of Reaction Conditions on Methyl(nitrato-O)-Mercury(II) Synthesis
| Reaction Condition | Postulated Effect on Yield and Purity |
| Reactant Purity | High purity of methylmercury precursor and nitric acid is essential for a pure product. |
| Molar Ratio | A slight excess of nitric acid may favor complete reaction, but a large excess could complicate purification. |
| Solvent System | A solvent that dissolves both the methylmercury precursor and nitric acid is necessary for a homogeneous reaction. |
| Reaction Temperature | Moderate temperatures are likely optimal to balance reaction rate and product stability. |
| Reaction Time | Sufficient time must be allowed for the reaction to go to completion, which would be determined empirically. |
| Product Isolation | Proper isolation techniques, such as crystallization, are critical for obtaining a pure, solid product. |
Specific synthetic intermediates for the formation of methyl(nitrato-O)-mercury(II) from a methylmercury precursor and nitric acid are not expected to be long-lived or easily isolable under typical reaction conditions. The reaction likely proceeds through a direct salt metathesis mechanism.
In the context of broader organomercury synthesis, such as oxymercuration reactions, mercurinium ions are well-established intermediates. masterorganicchemistry.com These are three-membered ring structures where the mercury atom is bonded to two carbon atoms of a double bond. However, for the direct synthesis of methyl(nitrato-O)-mercury(II) from a precursor like methylmercury hydroxide, the formation of such intermediates is not anticipated.
The primary species in solution would be the solvated methylmercury cation, [CH₃Hg(H₂O)ₙ]⁺, which would then associate with the nitrate anion to form the final product.
Environmental Biotic Methylation Pathways of Inorganic Mercury(II) to Methylmercury Species
In the environment, the formation of methylmercury, the precursor cation to methyl(nitrato-O)-mercury(II), is a predominantly biotic process mediated by specific microorganisms. wikipedia.org This transformation of inorganic mercury(II) into the more toxic and bioaccumulative methylmercury is a critical step in the global mercury cycle.
The biological methylation of mercury is carried out by a diverse range of anaerobic bacteria and archaea. scispace.com This process is now understood to be primarily mediated by a specific two-gene cluster, hgcA and hgcB. The hgcA gene codes for a corrinoid protein that is directly involved in the transfer of a methyl group to inorganic mercury, while the hgcB gene encodes a ferredoxin that is thought to be involved in the reductive activation of the corrinoid protein.
Hg²⁺ + [CH₃-Corrinoid] → CH₃Hg⁺ + [Corrinoid]
The methyl group donor is ultimately derived from cellular one-carbon metabolism.
A variety of microbial phyla have been identified as possessing the hgcAB gene cluster and are thus capable of mercury methylation. These are found in diverse anoxic environments such as sediments, wetlands, and the water columns of stratified lakes.
Bacteria:
Sulfate-Reducing Bacteria (SRB): Historically, SRB were considered the primary mercury methylators in many anoxic environments. Genera such as Desulfovibrio, Desulfobulbus, and Desulfococcus are well-known for their mercury methylation capabilities. Their metabolic activity, which uses sulfate (B86663) as a terminal electron acceptor, is often coupled with high rates of methylmercury production.
Iron-Reducing Bacteria (IRB): Certain iron-reducing bacteria, such as those from the genus Geobacter, are also significant contributors to mercury methylation. They utilize iron(III) as an electron acceptor for their respiration.
Other Bacterial Phyla: The discovery of the hgcAB genes has expanded the known diversity of mercury-methylating bacteria to include members of the Firmicutes, Chloroflexi, and Spirochaetes, among others.
Archaea:
Methanogens: Several orders of methanogenic archaea, which produce methane (B114726) as a metabolic byproduct, have been shown to methylate mercury. These are particularly important in environments where sulfate is limited. Genera such as Methanospirillum and Methanocella have been implicated in this process.
Other Archaeal Phyla: More recently, the potential for mercury methylation has been identified in other archaeal lineages, including members of the Bathyarchaeota and Euryarchaeota.
Table 2: Key Microbial Phyla Involved in Environmental Mercury Methylation
| Microbial Group | Key Genera | Primary Metabolic Process | Typical Environment |
| Bacteria | |||
| Sulfate-Reducing Bacteria (SRB) | Desulfovibrio, Desulfobulbus | Sulfate Reduction | Anoxic sediments, wetlands |
| Iron-Reducing Bacteria (IRB) | Geobacter | Iron(III) Reduction | Subsurface environments, sediments |
| Firmicutes | Clostridium | Fermentation | Diverse anoxic habitats |
| Archaea | |||
| Methanogens | Methanospirillum, Methanocella | Methanogenesis | Freshwater sediments, rice paddies |
| Bathyarchaeota | (Various) | Diverse metabolisms | Marine sediments |
Microbial Mechanisms of Methylmercury Formation
Enzymatic and Non-Enzymatic Contributions to Methylation
The methylation of inorganic mercury (Hg²⁺) into the toxic and bioaccumulative methylmercury cation is predominantly a microbially-mediated process occurring in anoxic environments such as sediments and wetlands. This transformation can be broadly categorized into enzymatic and non-enzymatic pathways, both of which are crucial for the production of the methylmercury precursor to methyl(nitrato-O)-mercury(II).
Enzymatic Methylation: This process requires actively metabolizing microorganisms. Key players in enzymatic mercury methylation include sulfate-reducing bacteria (SRB), iron-reducing bacteria (IRB), and methanogenic archaea. These microbes possess the genetic machinery to catalyze the transfer of a methyl group to inorganic mercury. The primary pathway for this transfer involves the acetyl-CoA pathway, where a methyl group is transferred from a corrinoid-containing protein to Hg²⁺.
Non-Enzymatic Methylation: This pathway does not require the direct involvement of living, metabolizing organisms but rather relies on the metabolic byproducts of these organisms. A key molecule in this process is methylcobalamin (B1676134) (a form of vitamin B₁₂), which is produced by various microorganisms. Methylcobalamin can abiotically transfer its methyl group to an inorganic mercury ion in the environment. This process is considered a non-enzymatic shift of a methyl group to mercury.
Genetic Determinants (e.g., hgcAB genes) in Biomethylation Processes
The genetic basis for microbial mercury methylation was a long-standing scientific question until the discovery of the hgcAB gene cluster. This two-gene cluster is now recognized as essential for the enzymatic methylation of mercury.
hgcA : This gene encodes a corrinoid protein that is believed to be the direct methyl donor to the mercury ion.
hgcB : This gene encodes a ferredoxin-like protein responsible for reducing the corrinoid cofactor on the HgcA protein, which is a necessary step for the methylation reaction to proceed.
The presence of the hgcAB gene pair is a reliable indicator of a microorganism's potential to methylate mercury. Deletion of either hgcA or hgcB in known mercury-methylating bacteria, such as Desulfovibrio desulfuricans ND132 and Geobacter sulfurreducens PCA, completely abolishes their ability to produce methylmercury. The activity can only be restored when both genes are reintroduced.
The discovery of the hgcAB genes has enabled scientists to identify a wide range of potential mercury-methylating microbes in diverse anaerobic environments, including sediments, soils, and even thawing permafrost. The expression of these genes is a critical factor controlling the rate of methylmercury production in the environment.
Key Genetic Determinants in Mercury Biomethylation
| Gene | Encoded Protein | Function in Mercury Methylation | Experimental Evidence |
|---|---|---|---|
| hgcA | Corrinoid protein | Acts as the methyl carrier, directly transferring the methyl group to Hg²⁺. | Deletion of hgcA abolishes methylation; protein homology suggests a role as a methyl carrier. |
| hgcB | 2[4Fe-4S] ferredoxin | Reduces the corrinoid cofactor on HgcA, which is essential for the catalytic cycle. | Deletion of hgcB abolishes methylation; protein structure is consistent with an electron donor role. |
Abiotic Formation Processes of Methylmercury and Potential for Nitrato-O Complexation
Potential methylating agents in abiotic pathways include:
Methylcobalamin: As mentioned in the non-enzymatic biotic context, this molecule can abiotically methylate mercury.
Humic and Fulvic Acids: These complex organic molecules, abundant in many aquatic environments, have been shown to facilitate the abiotic formation of methylmercury.
Photochemical Reactions: In surface waters, sunlight can mediate the methylation of mercury, although photodemethylation (the breakdown of methylmercury) is often the more dominant photochemical process.
Once the methylmercury cation (CH₃Hg⁺) is formed through any of these biotic or abiotic pathways, it can readily interact with various inorganic and organic ligands present in the environment. As a positively charged ion, it has an affinity for anions. In environments where nitrate (NO₃⁻) is present, an ionic association can occur, leading to the formation of methyl(nitrato-O)-mercury(II) . The formation of this complex is an equilibrium-driven process influenced by the concentrations of both the methylmercury cation and the nitrate anion, as well as the presence of other competing ligands.
The presence of nitrate can also have an indirect effect on the formation of methylmercury. Studies have shown that the addition of nitrate to some anoxic environments can inhibit the production of methylmercury. This is thought to occur because nitrate can be used as an alternative electron acceptor by some microorganisms, potentially outcompeting sulfate-reducing bacteria, which are key mercury methylators.
Overview of Methylmercury Formation Pathways and Nitrato-O Complexation
| Formation Pathway | Description | Key Factors | Potential for Nitrato-O Complexation |
|---|---|---|---|
| Biotic - Enzymatic | Microbially-catalyzed methylation of Hg²⁺, primarily by anaerobic bacteria and archaea. | Presence of methylating microbes (e.g., SRB, IRB), anoxic conditions, availability of Hg²⁺, and expression of hgcAB genes. | High, as the resulting CH₃Hg⁺ can readily associate with available NO₃⁻. |
| Biotic - Non-Enzymatic | Abiotic methylation of Hg²⁺ by microbially produced compounds like methylcobalamin. | Presence of microbes that produce methyl donors, availability of Hg²⁺. | High, as the resulting CH₃Hg⁺ can readily associate with available NO₃⁻. |
| Abiotic | Chemical methylation of Hg²⁺ by organic matter (humic/fulvic acids) or through photochemical reactions. | Concentration of methyl donors, pH, temperature, and solar radiation. | Moderate, dependent on the rate of abiotic formation and the concentration of NO₃⁻. |
Chemical Transformation Processes of Methyl Nitrato O Mercury Ii
Ligand Exchange and Substitution Reactions of the Nitrato-O Moiety
In aqueous solutions, the methylmercury(II) cation, CH₃Hg⁺, readily engages in ligand exchange reactions. The nitrato-O group is relatively labile and can be displaced by a variety of other ligands, a process that is fundamental to the speciation and bioavailability of methylmercury (B97897) in the environment. These reactions are generally fast, with complex formation at the linear mercury(II) center being extremely rapid. rsc.orgbohrium.com
Kinetic studies reveal that ligand exchange reactions involving methylmercury(II) are rapid, often approaching diffusion-controlled rates. rsc.org The binding of methylmercury to biologically relevant molecules like thiols and selenols is a key aspect of its toxicity and is modeled as a ligand exchange reaction. scm.com For instance, the reaction where a target selenolate attacks the mercury center to displace a carrier thiolate is described as an almost-diffusive, Sₙ2@Hg reaction. scm.com
The exchange rate is observed to be pH-dependent, which is linked to the protonation state of the ligand. researchgate.net For amino acids and peptides, the exchange at physiological pH primarily occurs through the displacement of a complexed ligand by the amino-protonated, thiol-deprotonated form of the incoming ligand. researchgate.net Kinetic studies of mercury(II) thiolate complexes have shown a rapid equilibrium between the metal-bound and free thiolate, with the dissociated thiolate acting as the active nucleophile in subsequent reactions. nih.gov
Second-order rate constants for the displacement of a complexed thiol by a free thiol are consistent with an associative mechanism. researchgate.net
The stability of the resulting complexes is highly dependent on the type of donor atom involved in the coordination bond. researchgate.net Methylmercury(II), being a "soft" Lewis acid, forms exceptionally stable complexes with soft ligands, particularly those containing sulfur donor atoms. researchgate.net Complexes involving one or more Hg–S bonds are the most stable. researchgate.net The contribution to the Gibbs energy of complexation for these soft-soft interactions is predominantly enthalpic in nature, with formation reactions being strongly exothermic. researchgate.net
The thermodynamic stability of these complexes is crucial for modeling the chemical speciation of mercury in the environment. researchgate.net The table below presents the thermodynamic stability constants for the formation of various methylmercury(II) complexes.
| Ligand (L) | Donor Atom(s) | Log K₁ | Reference |
| Hydroxide (B78521) (OH⁻) | O | 9.37 | researchgate.net |
| Chloride (Cl⁻) | Cl | 5.25 | researchgate.net |
| Bromide (Br⁻) | Br | 6.63 | researchgate.net |
| Iodide (I⁻) | I | 8.65 | researchgate.net |
| Acetate (B1210297) (CH₃COO⁻) | O | 3.09 | researchgate.net |
| Glycinate | N, O | 7.66 | researchgate.net |
| Cysteinate | S, N, O | 15.82 | researchgate.net |
| Thioglycolate | S, O | 16.48 | researchgate.net |
Note: The stability constant K₁ refers to the equilibrium CH₃Hg⁺ + L ⇌ CH₃HgL. Data is from potentiometric and calorimetric studies in 0.15 mol dm⁻³ NaClO₄ in water. researchgate.net
The mechanism of ligand exchange at the linear methylmercury(II) center has been described by a two-path model. rsc.org
Associative Pathway : This path involves a concerted process that proceeds through an associative transition state. rsc.org This is consistent with an Sₙ2@Hg mechanism where the incoming ligand attacks the mercury center, leading to the displacement of the existing ligand. scm.com
Solvent-Assisted Pathway : This path is analogous to solvent-assisted substitution in square-planar complexes. It involves the formation of an intermediate aqua-complex, followed by the subsequent substitution of the water molecule by the incoming ligand. rsc.org
In some cases, the reaction mechanism can involve a dissociative step. For example, studies on mercury(II) thiolate complexes revealed that the dissociated, free thiolate is the active nucleophile that participates in subsequent reactions, rather than the fully coordinated complex. nih.gov Furthermore, increasing the coordination number of the mercury(II) center with S-donor ligands can lead to the cleavage of the Hg-C bond, a process relevant to methylmercury detoxification. nih.gov
The dynamics of ligand exchange and the stability of methylmercury complexes are significantly influenced by environmental factors such as pH, ionic strength, and temperature. researchgate.net
pH : The pH of the solution affects the protonation state of the ligands, which in turn influences their ability to bind with the methylmercury cation. researchgate.net For many ligands, increasing pH leads to deprotonation, creating a more effective donor site and often resulting in a more stable complex. The influence of pH can be most pronounced at low ionic strengths. nih.gov
Ionic Strength : The stability of methylmercury complexes is dependent on the ionic strength of the medium. researchgate.net Generally, an increase in ionic strength can affect the activity coefficients of the ions in solution, which can alter the observed stability constants. wikipedia.org For adsorption processes involving methylmercury, an exponential decay of loading with increasing ionic strength has been observed. nih.gov
Temperature : Temperature affects the stability constants of complexes according to the principles of thermodynamics. wikipedia.org For exothermic complexation reactions, which are typical for methylmercury with thiol ligands, the stability constant (K) decreases with increasing temperature. Conversely, for endothermic reactions, K increases with temperature. researchgate.netwikipedia.org
Abiotic Degradation and Demethylation Mechanisms of Methyl(nitrato-O)-Mercury(II)
Abiotic degradation, particularly through photochemical processes, is a major sink for methylmercury in sunlit surface waters. nih.govresearchgate.net This process, known as photodemethylation, involves the cleavage of the carbon-mercury bond, converting neurotoxic methylmercury into less bioaccumulative inorganic mercury(II). nih.gov
The photodegradation of methylmercury can occur through both direct and indirect photochemical pathways. nih.gov The efficiency of these processes is highly dependent on water chemistry, the presence of photosensitizers like dissolved organic matter (DOM), and the wavelength of light. researchgate.netacs.org
Direct Photolysis : This process involves the direct absorption of light by a methylmercury-ligand complex, leading to the cleavage of the C-Hg bond. nih.gov Complexation with certain ligands can alter the light-absorbing properties of the methylmercury molecule. For instance, quantum mechanical calculations and experimental data show that sulfhydryl (thiol) coordination decreases the electron transition energies, making the complex susceptible to degradation by UV radiation. nih.gov
Indirect Photolysis : This pathway involves reactive intermediates that are photochemically produced in the water. Key reactive species and pathways include:
Reactive Oxygen Species (ROS) : Sunlight irradiation of dissolved organic matter can generate highly reactive species like singlet oxygen (¹O₂) and hydroxyl radicals (•OH), which can degrade methylmercury. nih.gov The degradation of methylmercury complexes by singlet oxygen has been shown to be particularly effective for thiol-bound species. nih.gov
Dissolved Organic Matter (DOM) : DOM plays a complex and critical role. It acts as a primary photosensitizer, generating ROS and other reactive intermediates that drive degradation. nih.govresearchgate.net Complexation of methylmercury with DOM is thought to enhance degradation through charge transfer from the photosensitized DOM ligand, resulting in the cleavage of the C–Hg bond. nih.govnih.gov However, DOM also attenuates light, which can reduce degradation rates at greater depths in the water column. nih.govnih.gov
Nitrate (B79036) and Halides : While nitrate photolysis can produce hydroxyl radicals, its effect on methylmercury degradation is considered minor in many systems. Similarly, chloride has little observed effect, though bromide may play a role. nih.govnih.gov
The degradation is most effectively induced by the ultraviolet (UV) spectrum of sunlight, with UVB (280–315 nm) being more efficient than UVA (315–400 nm) and photosynthetically active radiation (PAR, 400-700 nm). acs.orgnih.gov The ultimate product of photodemethylation is inorganic Hg(II), which can then be photochemically reduced to volatile elemental mercury (Hg⁰), providing a pathway for mercury to evade from the water body to the atmosphere. nih.gov
| Photodegradation Pathway | Description | Key Mediators/Factors |
| Direct Photolysis | Direct absorption of a photon by the methylmercury-ligand complex breaks the C-Hg bond. | Thiol-containing ligands (e.g., glutathione, humic acids), UV radiation. nih.govnih.gov |
| Indirect Photolysis (via ¹O₂) | Photosensitized DOM produces singlet oxygen, which then reacts with and degrades methylmercury. | Dissolved Organic Matter (DOM), sunlight, dissolved oxygen. nih.gov |
| Indirect Photolysis (via •OH) | Photolysis of DOM, nitrate, or photo-Fenton reactions produce hydroxyl radicals that attack the methylmercury molecule. | DOM, nitrate, dissolved iron. nih.gov |
| Intra-DOM Mechanism | Charge transfer from a photosensitized DOM ligand to the complexed methylmercury cation. | DOM-methylmercury complexes. nih.govnih.gov |
Redox Chemistry and Electron Transfer Processes
The environmental cycling of mercury is heavily influenced by redox (oxidation-reduction) reactions that interconvert its different oxidation states: elemental mercury (Hg(0)), mercurous mercury (Hg(I)), and mercuric mercury (Hg(II)). nih.gov Methyl(nitrato-O)-mercury(II) contains mercury in the +2 oxidation state. wikipedia.org Redox processes involving this compound are critical for predicting its environmental behavior. mdpi.com
Hydrolytic Cleavage and Proton-Induced Demethylation
The carbon-mercury (C-Hg) bond in methyl(nitrato-O)-mercury(II) is susceptible to cleavage under certain chemical conditions. Hydrolysis, the reaction with water, can influence the stability of mercury compounds. Related compounds like mercury(II) nitrate are known to readily hydrolyze in aqueous solutions, particularly unless the solution is acidified. stackexchange.com
Proton-induced demethylation, or protonolysis, is a key process where a proton (H+) directly attacks the C-Hg bond, leading to the formation of methane (B114726) (CH4) and the inorganic mercuric ion (Hg(II)). nih.govacs.org This reaction is a fundamental step in both abiotic and biotic degradation pathways. The stability of the C-Hg bond is weakened by coordination with other molecules, such as the thiol groups found in enzymes, making it more susceptible to proton attack. nih.govacs.org This mechanism is central to the enzymatic demethylation carried out by the organomercurial lyase enzyme, MerB. acs.orgnih.gov
Interactions with Reactive Oxygen Species and Environmental Radicals
Methylmercury compounds are known to interact with and promote the formation of reactive oxygen species (ROS), which are highly reactive molecules containing oxygen, such as hydrogen peroxide and hydroxyl radicals (•OH). scielo.brbjournal.orgnih.gov These interactions are a significant mechanism of methylmercury-induced toxicity and can also contribute to its chemical degradation. scielo.brmdpi.com
The generation of ROS has been observed in various experimental models following methylmercury exposure. scielo.brbjournal.org These reactive species can damage cellular components by oxidizing proteins, lipids, and DNA. scielo.br From a chemical transformation perspective, ROS and other environmental radicals can directly attack the methylmercury molecule. For example, hydroxyl radicals produced by cytochrome P450 reductase can demethylate methylmercury in mammalian tissues. nih.gov Similarly, photo-induced decomposition in the aqueous phase can be mediated by hydroxyl radicals. acs.org The breakage of the C-Hg bond can also be facilitated by radicals released from dissolved organic matter (DOM) when it absorbs UV radiation. researchgate.net
Biotic Demethylation Pathways of Methyl(nitrato-O)-Mercury(II)
The net concentration of methylmercury in the environment is determined by the balance between methylation and demethylation processes. nih.gov Biotic demethylation, carried out by microorganisms, is a crucial pathway for degrading methylmercury into less toxic inorganic forms. nih.govmdpi.comresearchgate.net
Microbial Demethylation Mechanisms and Organisms Involved
Microorganisms have evolved two primary pathways for demethylating methylmercury: reductive and oxidative demethylation. nih.govresearchgate.net
Reductive Demethylation: This is the best-characterized pathway, where the C-Hg bond is cleaved to produce methane (CH4) and inorganic mercury (Hg(II)). nih.gov The resulting Hg(II) is often subsequently reduced to volatile elemental mercury (Hg(0)). nih.govopenbiotechnologyjournal.com This mechanism is primarily a detoxification process employed by mercury-resistant bacteria. nih.gov
Oxidative Demethylation: In this pathway, the methyl group is oxidized to carbon dioxide (CO2), with a smaller amount of methane sometimes being produced. mdpi.com This process has been identified in anaerobic bacteria like sulfate-reducing bacteria (SRB) and methanogens, as well as in aerobic methane-oxidizing bacteria (methanotrophs). nih.govmdpi.com
A diverse array of microorganisms is capable of demethylation. This includes not only bacteria with the mercury resistance (mer) system but also various anaerobic bacteria. researchgate.netacs.org Recent studies in deep ocean waters have identified several bacterial orders as key players in demethylation. acs.orgnih.govsemanticscholar.org
| Demethylation Pathway | Key Organisms | Primary Products | References |
| Reductive | Mercury-resistant bacteria (various phyla) | Methane (CH4), Hg(II), Hg(0) | nih.govresearchgate.netopenbiotechnologyjournal.com |
| Oxidative | Sulfate-Reducing Bacteria (SRB), Methanogens, Methanotrophs, Iron-Reducing Bacteria (FeRB) | Carbon Dioxide (CO2), Methane (CH4) | nih.govmdpi.comacs.org |
| Deep Ocean Demethylators | Corynebacteriales, Rhodobacterales, Alteromonadales, Oceanospirillales, Moraxellales, Flavobacteriales | Not specified | acs.orgnih.govsemanticscholar.org |
Role of the mer Operon System in Demethylation
The mer operon is a genetic system that confers resistance to mercury in many bacteria and archaea. openbiotechnologyjournal.comacs.org It is a central mechanism for biotic reductive demethylation. nih.gov The operon contains a suite of genes that code for proteins involved in the detection, transport, and detoxification of mercury compounds. nih.govopenbiotechnologyjournal.com
There are two main types of mer operons related to mercury resistance: nih.govresearchgate.net
Narrow-spectrum: These operons typically contain the merA gene, which encodes the enzyme mercuric reductase. Bacteria with this operon are resistant to inorganic mercury (Hg(II)) by reducing it to elemental mercury (Hg(0)). researchgate.net
Broad-spectrum: In addition to merA, these operons contain the merB gene, which encodes the enzyme organomercurial lyase. researchgate.net This combination provides resistance to organic mercury compounds, like methylmercury, as well as inorganic mercury. nih.gov
The combined action of the proteins encoded by the broad-spectrum mer operon, MerB and MerA, results in the complete detoxification of methylmercury to volatile and less toxic elemental mercury. nih.govnih.gov The mer operon genes can be located on the bacterial chromosome or on mobile genetic elements like plasmids and transposons, which allows for their transfer between different bacterial species. nih.govopenbiotechnologyjournal.com
| Gene | Protein Product | Function in Demethylation | References |
| merB | Organomercurial Lyase | Cleaves the carbon-mercury bond in methylmercury via protonolysis, producing methane and Hg(II). | nih.govnih.govnih.gov |
| merA | Mercuric Reductase | Reduces the Hg(II) produced by MerB to volatile elemental mercury (Hg(0)). | nih.govnih.govnih.gov |
Enzymatic Systems Facilitating Demethylation Processes
The detoxification of methylmercury via the mer operon is a two-step enzymatic process catalyzed by organomercurial lyase (MerB) and mercuric reductase (MerA). nih.govbiorxiv.orgresearchgate.net
Organomercurial Lyase (MerB): This enzyme catalyzes the critical first step: the cleavage of the stable C-Hg bond. nih.govnih.gov The catalytic mechanism involves key cysteine (Cys) and aspartate (Asp) residues in the enzyme's active site. nih.govacs.org Methylmercury initially coordinates with the thiol groups of two cysteine residues (Cys96 and Cys159). nih.govacs.org This coordination weakens the C-Hg bond, making it vulnerable to protonolysis. A proton, donated by an aspartate residue (Asp99), then breaks the bond, releasing methane. nih.govacs.org The remaining Hg(II) is left covalently bound to the two cysteine thiolates. nih.govacs.org
Mercuric Reductase (MerA): The Hg(II) product from the MerB reaction is the substrate for MerA. nih.govacs.org This enzyme catalyzes the reduction of Hg(II) to elemental Hg(0), using electrons typically derived from NADPH. researchgate.net The volatile Hg(0) can then diffuse out of the cell. nih.govnih.gov The sequential action of MerB and MerA is crucial; bacteria expressing only MerB can demethylate methylmercury, but the resulting intracellular accumulation of the highly toxic Hg(II) ion can be more detrimental than the original methylmercury compound. nih.govasm.org
Other enzymatic systems may also be involved in demethylation, particularly in oxidative pathways. For instance, it is hypothesized that in methanotrophs, the initial binding of methylmercury by a molecule called methanobactin is followed by cleavage of the C-Hg bond by the enzyme methanol (B129727) dehydrogenase. nih.gov
Advanced Analytical Methodologies for Methyl Nitrato O Mercury Ii Speciation and Quantification
Chromatographic Separation Techniques for Methyl(nitrato-O)-Mercury(II)
Chromatography is a cornerstone of mercury speciation analysis, enabling the physical separation of different mercury compounds before their detection. The choice of chromatographic method depends on the properties of the analyte and the sample matrix.
High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful and widely used technique for the speciation of mercury. shimadzu.com HPLC separates different mercury species based on their interactions with a stationary phase, while ICP-MS provides element-specific detection at ultra-trace levels. shimadzu.com This combination offers high selectivity and sensitivity, making it suitable for complex environmental and biological samples. nih.gov
The separation of methylmercury (B97897) is often achieved using reversed-phase columns. at-spectrosc.com Mobile phases are carefully chosen to ensure the stability of the mercury species and achieve efficient separation. For instance, mobile phases containing complexing agents like L-cysteine have been successfully employed to separate various mercury compounds, including methylmercury. at-spectrosc.comresearchgate.net The use of inert HPLC systems, which are metal-free, is often preferred to prevent the loss of mercury species due to adsorption on stainless steel components. nelac-institute.org
Recent advancements, such as the use of Ultra-High Performance Liquid Chromatography (UHPLC), have enabled faster and more efficient separations, with analysis times of less than five minutes. shimadzu.comresearchgate.net The detection limits for methylmercury using HPLC-ICP-MS are typically in the low parts-per-billion (ppb) or even parts-per-trillion (ppt) range, allowing for accurate quantification at environmentally relevant concentrations. nih.govat-spectrosc.comresearchgate.net
Table 1: Research Findings on HPLC-ICP-MS for Methylmercury Speciation
| Sample Matrix | Separation Column | Mobile Phase | Detection Limit (LOD) | Key Finding | Reference |
|---|---|---|---|---|---|
| Honey | C18 | L-cysteine, Methanol (B129727) | < 4 ppb | Complete separation of methylmercury and inorganic mercury in less than 5 minutes. | shimadzu.com |
| Fish Tissue | C18 | 0.5% (w/v) L-cysteine in 2% (v/v) HNO3 and 100% methanol (gradient) | 0.86 pg/L | Effective extraction and separation of methylmercury from complex biological samples. | researchgate.net |
| Fish Tissue (CRM) | Reversed Phase | 0.1% L-cysteine | 0.5 ppb | Non-aggressive extraction maintained species integrity; separation achieved in 6 minutes. | at-spectrosc.com |
| Water, Fish | C18 | Methanol/Water with L-cysteine | 0.49-0.74 ng/L | Rapid separation of three mercury species achieved in 8 minutes. | nih.gov |
Gas Chromatography (GC) is another principal technique for mercury speciation. shimadzu.com It is particularly suitable for volatile and thermally stable mercury compounds. For the analysis of non-volatile species like methyl(nitrato-O)-mercury(II), a derivatization step is typically required to convert them into volatile forms. Common derivatizing agents include sodium tetraethylborate or sodium tetraphenylborate.
Following separation in the GC column, the eluted mercury compounds are detected by an element-specific atomic spectrometer. Several types of detectors have been coupled with GC for mercury analysis, including:
Atomic Absorption Spectrometry (AAS) jfda-online.com
Atomic Fluorescence Spectrometry (AFS) jfda-online.com
Atomic Emission Detector (AED) jfda-online.com
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) jfda-online.com
GC-based methods can offer high resolution and sensitivity. However, the derivatization step can be complex and may introduce analytical errors. nelac-institute.org Despite these challenges, GC coupled with atomic spectrometry remains a valuable tool for the speciation of mercury in various matrices. jfda-online.com
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. researchgate.net This method has been successfully applied to the separation of inorganic and organic mercury species, including methylmercury. researchgate.net
In CE, a fused silica (B1680970) capillary is filled with a background electrolyte. The sample is introduced into the capillary, and a high voltage is applied, causing the charged species to migrate at different velocities towards the detector. The separation can be optimized by adjusting parameters such as the pH and composition of the background electrolyte, and the applied voltage. researchgate.net To enhance separation and detection, complexing agents like cysteine can be added to the electrolyte. researchgate.net
CE offers advantages such as high separation efficiency, short analysis times, and small sample volume requirements. Various detection methods can be coupled with CE, including UV-absorption and amperometric detection. researchgate.net For instance, Capillary Zone Electrophoresis (CZE) has been used to separate different mercury complexes, achieving separation in a borate (B1201080) buffer. researchgate.net
Spectroscopic and Spectrometric Characterization of Methyl(nitrato-O)-Mercury(II)
Spectroscopic and spectrometric techniques provide detailed information about the chemical structure and coordination environment of methyl(nitrato-O)-mercury(II). These methods are crucial for understanding its chemical properties and interactions in biological and environmental systems.
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the local atomic structure and chemical state of an absorbing atom. nih.gov XAS is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). kyoto-u.ac.jp
XANES: This region provides information about the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the mercury atom. nih.gov The energy of the absorption edge is sensitive to the effective charge on the absorbing atom. nih.gov
EXAFS: This region provides quantitative information about the local structure around the mercury atom, including the number and type of neighboring atoms and their interatomic distances.
XAS is particularly valuable for speciation analysis in complex materials where traditional crystallographic methods are not applicable. nih.gov It has been used to study the coordination environment of mercury in various samples, including biological tissues, to understand detoxification mechanisms. nih.govresearchgate.net For instance, high energy resolution fluorescence detected XAS (HERFD-XAS) has been employed to determine the speciation of mercury in human brain tissue, revealing that methylmercury is coordinated to an aliphatic thiolate in cases of chronic low-level exposure. nih.gov
Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This technique measures the vibrations of atoms and molecules, providing a molecular fingerprint of the sample.
FT-IR spectroscopy can be used for the structural elucidation of methylmercury compounds by identifying the characteristic vibrational frequencies of its functional groups. While direct analysis of methyl(nitrato-O)-mercury(II) is not extensively documented in the provided search results, FT-IR has been used to study the interactions of methylmercury with biological molecules. nih.gov For example, studies have used FT-IR to analyze the subtle changes in the composition and structure of lipids and proteins in lung tissue following exposure to methylmercuric chloride. nih.gov These studies demonstrate the potential of FT-IR to probe the structural changes induced by methylmercury, which can provide insights into its mechanism of toxicity and its interactions with biological ligands. nih.gov The technique has also been applied to characterize the interactions of various mercury species with bacterial cells. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Methylmercury Chemical Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the chemical environment of mercury nuclei in organometallic compounds, including methyl(nitrato-O)-mercury(II). By providing detailed information about the electronic structure and coordination sphere of the mercury atom, NMR helps to elucidate the structure, bonding, and dynamics of methylmercury complexes in solution.
Of the two NMR-active mercury isotopes, ¹⁹⁹Hg and ²⁰¹Hg, the ¹⁹⁹Hg isotope is the nucleus of choice for high-resolution NMR studies. nih.gov It is a spin-½ nucleus with a natural abundance of 16.87%, yielding sharp signals over a very wide chemical shift range, which can span thousands of parts per million (ppm). nih.govumich.edu In contrast, ²⁰¹Hg is a quadrupolar nucleus that produces signals too broad to be observed with standard high-resolution NMR spectrometers, even for simple molecules. nih.gov
The ¹⁹⁹Hg chemical shift (δ) is highly sensitive to the nature of the ligands coordinated to the methylmercury cation ([CH₃Hg]⁺). In methyl(nitrato-O)-mercury(II), the mercury atom is bonded to a methyl group and coordinated to a nitrate (B79036) anion. The specific chemical shift observed for this compound would be influenced by the electron-donating properties of the nitrate ligand and the solvent environment. Changes in coordination, such as the displacement of the nitrate by a stronger ligand (e.g., a thiol-containing molecule), would result in a significant change in the ¹⁹⁹Hg chemical shift, making NMR an excellent tool for studying ligand exchange reactions.
In addition to chemical shifts, scalar coupling between ¹⁹⁹Hg and other NMR-active nuclei, such as ¹H and ¹³C, provides valuable structural information. For the methyl group directly bonded to mercury, a significant two-bond coupling constant (²J(¹⁹⁹Hg-¹H)) is observed, typically in the range of 100 to 270 Hz. nih.gov Similarly, a large one-bond coupling constant (¹J(¹⁹⁹Hg-¹³C)) exists, ranging from 600 to 3000 Hz. nih.gov The magnitude of these coupling constants is sensitive to the coordination environment of the mercury atom.
Advanced two-dimensional NMR techniques, such as ¹H-¹⁹⁹Hg Heteronuclear Multiple Quantum Coherence (HMQC), can be employed to indirectly detect the ¹⁹⁹Hg nucleus with enhanced sensitivity. umich.edubibbase.org This is particularly useful for studying dilute samples, which is often the case for environmentally relevant concentrations of methylmercury compounds. mercury-australia.com.au These experiments correlate the proton signals of the methyl group with the chemical shift of the mercury nucleus to which it is attached, providing an unambiguous assignment and characterization of the methylmercury species present. bibbase.org
| NMR Parameter | Typical Range | Information Provided |
|---|---|---|
| Chemical Shift (δ¹⁹⁹Hg) | ~ -1200 to +3100 ppm | Electronic environment, ligand identity, coordination number |
| ²J(¹⁹⁹Hg-¹H) Coupling | 100 - 270 Hz | Confirmation of Hg-CH₃ bond, structural information |
| ¹J(¹⁹⁹Hg-¹³C) Coupling | 600 - 3000 Hz | Strength and nature of the Hg-C bond |
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Analysis
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a premier analytical technique for the elemental analysis of mercury, offering exceptionally low detection limits and high sensitivity required for quantifying trace levels of mercury species like methyl(nitrato-O)-mercury(II). nih.gov While standard ICP-MS measures the total concentration of an element, its true power in methylmercury analysis is realized when it is coupled with a separation technique, a configuration known as a "hyphenated technique." nih.govucpress.edu
The most common hyphenated setup for mercury speciation is High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS). umich.edunih.gov In this arrangement, an HPLC system first separates the different mercury compounds in a sample, such as inorganic mercury (Hg²⁺) and methylmercury. umich.eduucpress.edu The separated species then elute from the HPLC column and are introduced directly into the ICP-MS. The ICP-MS serves as a highly sensitive and element-specific detector, ionizing the mercury atoms from each separated compound and measuring their mass-to-charge ratio. mercury-australia.com.aunih.gov This allows for the individual quantification of each mercury species.
The performance of HPLC-ICP-MS for methylmercury analysis is characterized by:
High Sensitivity: Detection limits are typically in the parts-per-trillion (ppt) or nanogram-per-liter (ng/L) range, making it suitable for environmental and biological samples where concentrations are very low. nih.govusgs.gov
Accuracy and Precision: The method provides highly accurate and precise quantification, often validated using certified reference materials. nih.govnih.gov
Robustness: It can be applied to a wide variety of complex matrices, including water, soil, sediment, and biological tissues like fish. nih.govumich.edubibbase.org
Another powerful hyphenated technique is Gas Chromatography-ICP-MS (GC-ICP-MS). nih.gov This method requires a derivatization step to convert non-volatile methylmercury into a volatile compound before it can be introduced into the GC system for separation. nih.goviaea.org While the sample preparation can be more complex than for HPLC, GC-ICP-MS is considered a gold standard for mercury speciation due to its excellent accuracy and precision. nih.gov
Regardless of the separation method, ICP-MS provides the elemental quantification. The instrument detects the specific isotopes of mercury (e.g., ²⁰²Hg), ensuring a high degree of specificity and minimizing interferences from other elements in the sample matrix. ucpress.edu This capability is crucial for accurately determining the concentration of mercury originating from the methyl(nitrato-O)-mercury(II) compound after its separation from other mercury forms.
| Technique | Typical Detection Limit (MeHg) | Key Advantages | Common Matrices |
|---|---|---|---|
| HPLC-ICP-MS | 0.01 - 0.5 µg/L (ppb) | Simple sample preparation, robust, widely used. umich.edunih.govucpress.edu | Water, Fish, Seafood, Biological Tissues. umich.edubibbase.orgusgs.gov |
| GC-ICP-MS | ~1 µg/kg (ppb) | High accuracy and precision, considered a "gold standard". nih.gov | Sediment, Biological Tissues. nih.gov |
| LC-VG-ICP-MS/MS | 0.2 µg/L (ppb) | Enhanced signal-to-noise, very low detection limits. iaea.org | Blood. iaea.org |
Atomic Fluorescence Spectrometry (AFS) and Atomic Absorption Spectrometry (AAS) for Trace Detection
Atomic Fluorescence Spectrometry (AFS) and Atomic Absorption Spectrometry (AAS) are highly sensitive techniques widely employed for the trace detection of mercury. Both methods typically rely on converting the mercury species, including methyl(nitrato-O)-mercury(II), into elemental mercury vapor (Hg⁰) prior to detection, a process known as cold vapor generation. bibbase.orgiaea.org
Cold Vapor Atomic Fluorescence Spectrometry (CV-AFS) is particularly well-suited for ultra-trace mercury analysis due to its exceptional sensitivity and wide linear dynamic range. usgs.gov In CV-AFS, a sample digest is treated with a reducing agent, such as stannous chloride, to convert all mercury forms to Hg⁰. nih.gov This volatile elemental mercury is then purged from the solution with an inert gas (typically argon) and carried into a detection cell. usgs.goviaea.org Inside the cell, a high-intensity light source excites the mercury atoms, which then re-radiate this energy as fluorescence. iaea.org This emitted light is measured by a detector positioned at a 90-degree angle to the excitation source to minimize background noise. usgs.gov The intensity of the fluorescence is directly proportional to the mercury concentration. CV-AFS offers superior detection limits, often reaching sub-nanogram per liter (ng/L) levels, making it a preferred method for environmental monitoring. usgs.gov
Cold Vapor Atomic Absorption Spectrometry (CV-AAS) is another robust and commonly used technique. Similar to CV-AFS, it involves the chemical reduction of mercury to its elemental vapor form. The Hg⁰ vapor is then passed through a quartz absorption cell placed in the path of a light beam from a mercury hollow cathode lamp. The mercury atoms in the vapor absorb light at a characteristic wavelength (253.7 nm). According to the Beer-Lambert law, the amount of light absorbed is proportional to the concentration of mercury atoms in the cell. While generally less sensitive than CV-AFS, CV-AAS is a reliable and cost-effective method for determining mercury at trace levels. iaea.orgacs.org
For the specific quantification of methylmercury, both AFS and AAS are often coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC). umich.edunih.gov This hyphenated approach allows for the separation of methylmercury from inorganic mercury before the conversion to Hg⁰ and subsequent detection. nih.govnih.gov This ensures that the signal measured corresponds specifically to the methylmercury fraction of the sample.
| Technique | Principle | Typical Detection Limit | Advantages | Disadvantages |
|---|---|---|---|---|
| CV-AFS | Measures emitted fluorescence from excited Hg atoms. iaea.org | < 0.1 ng/L. usgs.gov | Extremely high sensitivity, wider linear range. usgs.goviaea.org | Potential for signal suppression by certain gases (e.g., N₂, O₂). usgs.gov |
| CV-AAS | Measures absorption of light by ground-state Hg atoms. iaea.org | ~ 0.5 - 5 ng/L. usgs.gov | Robust, cost-effective, widely available. iaea.orgacs.org | Less sensitive than AFS, narrower dynamic range. usgs.gov |
Isotopic Tracer Techniques in Methyl(nitrato-O)-Mercury(II) Research
Stable Isotope Fractionation Studies for Process Elucidation
The analysis of stable mercury (Hg) isotopes has emerged as a powerful tool for elucidating the complex biogeochemical transformation processes of methylmercury, including its formation, degradation, and transport in the environment. nih.govnih.gov Mercury has seven stable isotopes, and biogeochemical reactions can cause subtle shifts in their relative abundances, a phenomenon known as isotopic fractionation. nih.gov These isotopic signatures, acting as natural tracers, provide critical insights into the specific pathways affecting methylmercury compounds.
Mercury isotope fractionation occurs in two distinct ways:
Mass-Dependent Fractionation (MDF): Most kinetic and equilibrium processes cause fractionation that is proportional to the mass difference between the isotopes. Lighter isotopes tend to react slightly faster than heavier ones. MDF is typically reported using the delta notation (δ²⁰²Hg), which represents the per mil (‰) deviation of the ²⁰²Hg/¹⁹⁸Hg ratio in a sample relative to a standard. iaea.org
Mass-Independent Fractionation (MIF): Certain photochemical reactions and nuclear volume effects cause fractionation that does not follow a predictable mass-dependent relationship. mercury-australia.com.auucpress.edu MIF is observed for the odd-mass isotopes (¹⁹⁹Hg and ²⁰¹Hg) and is reported as the deviation (Δ¹⁹⁹Hg and Δ²⁰¹Hg) from the predicted MDF trend. iaea.org
The study of these fractionation patterns in methylmercury allows researchers to trace its environmental journey. For example, the photochemical degradation (photodemethylation) of methylmercury in aquatic systems is a key process that imparts a significant MIF signal. ucpress.eduiaea.org By measuring the Δ¹⁹⁹Hg value in biota, scientists can estimate the extent to which methylmercury was exposed to sunlight and degraded before being incorporated into the food web. ucpress.eduepa.gov
Similarly, microbial processes like methylation (the formation of methylmercury from inorganic mercury) and demethylation also cause distinct MDF. nih.govnih.gov Studies with pure bacterial cultures have quantified the fractionation factors associated with these processes, helping to interpret the δ²⁰²Hg signatures observed in environmental samples and identify active transformation zones. nih.gov
Furthermore, compound-specific stable isotope analysis (CSIA) of the carbon atom within the methyl group (δ¹³C) of methylmercury provides another layer of information. umich.eduresearchgate.net This technique can help trace the origin of the methyl group, offering clues about the specific metabolic pathways and carbon sources involved in the methylation process. umich.edu The analytical challenge lies in precisely separating methylmercury from the bulk of inorganic mercury in a sample without altering its original isotopic composition, a critical step for which various chromatographic and extraction methods have been developed. usgs.govnih.govacs.org
| Isotopic Signature | Process Elucidated | Key Findings |
|---|---|---|
| δ²⁰²Hg (MDF) | Microbial methylation, demethylation, trophic transfer. nih.govnih.gov | Microbial methylation enriches the product (MeHg) in lighter isotopes; in vivo demethylation can also cause fractionation. nih.govnih.gov |
| Δ¹⁹⁹Hg / Δ²⁰¹Hg (MIF) | Photochemical demethylation. mercury-australia.com.auucpress.edu | Photodegradation of MeHg is a primary source of MIF, leaving a distinct signature in the remaining MeHg. ucpress.eduiaea.org |
| δ¹³C (CSIA) | Source of methyl group in methylation. umich.eduresearchgate.net | Helps identify the carbon sources and metabolic pathways used by methylating microorganisms. umich.edu |
Application of Radiotracers in Kinetic Studies
Radiotracer techniques are indispensable for conducting kinetic studies of methylmercury, providing a direct and highly sensitive means to measure the rates of its formation (methylation) and degradation (demethylation) in various environmental systems. bibbase.orgnih.gov These studies typically employ radioactive isotopes of mercury, most commonly ²⁰³Hg (half-life ≈ 46.6 days) and, for shorter-term experiments, ¹⁹⁷Hg (half-life ≈ 2.67 days). nih.goviaea.org
The fundamental principle of these kinetic studies involves introducing a known quantity of a mercury radiotracer into a sample (e.g., a sediment slurry or water sample) and monitoring its transformation over time. bibbase.org For instance, to measure methylation rates, a sample is spiked with an inorganic mercury radiotracer, such as ²⁰³HgCl₂. bibbase.org After incubation under controlled conditions, the newly formed radiolabeled methylmercury (CH₃²⁰³Hg⁺) is chemically separated from the unreacted inorganic ²⁰³Hg²⁺. bibbase.orgnih.gov The amount of radioactivity in the methylmercury fraction is then measured, allowing for the calculation of the methylation rate constant (kₘ). nih.gov
Conversely, demethylation rates are determined by adding radiolabeled methylmercury (CH₃²⁰³Hg⁺) to a sample and measuring the rate at which it is converted back to inorganic mercury (²⁰³Hg²⁺) or lost from the system. nih.gov A significant advantage of using isotopic tracers is the ability to study both processes simultaneously. By adding two different isotopes, one as inorganic mercury (e.g., ¹⁹⁹Hg²⁺, a stable isotope) and one as methylmercury (e.g., Me²⁰¹Hg⁺, another stable isotope, or a radiotracer), researchers can track both the formation of new methylmercury and the degradation of existing methylmercury within the same experiment. nih.gov
These radiotracer methods have been crucial in demonstrating that the net accumulation of methylmercury in environments like sediments is governed by the dynamic balance between methylation and demethylation rates. nih.govbibbase.org Key findings from kinetic studies using radiotracers include:
Quantification of Rate Constants: They allow for the determination of specific methylation and demethylation rate constants, providing quantitative data for environmental models. nih.gov
Environmental Controls: They have been used to investigate how factors such as microbial activity, oxygen levels, and the presence of sulfate-reducing bacteria influence transformation rates. nih.gov
Low-Level Studies: The use of high specific activity radiotracers enables experiments to be conducted at environmentally realistic mercury concentrations, thus avoiding significant perturbation of the system being studied. bibbase.orgnih.gov
Radiotracer studies are also applied in toxicokinetics to understand the uptake, distribution, and elimination of methylmercury in living organisms. mercury-australia.com.aunih.govnih.gov By administering ²⁰³Hg-labeled methylmercury, scientists can trace its path through the body, identifying target organs and determining biological half-lives, which are critical parameters for risk assessment. mercury-australia.com.aunih.gov
| Radiotracer | Half-Life | Typical Application | Kinetic Parameter Measured |
|---|---|---|---|
| ²⁰³Hg | 46.6 days | Environmental methylation/demethylation rate studies; toxicokinetics. bibbase.orgnih.gov | Methylation rate constant (kₘ), demethylation rate constant (kₑ), bioaccumulation/elimination rates. nih.govnih.gov |
| ¹⁹⁷Hg | 2.67 days | Short-term environmental rate studies. nih.goviaea.org | Methylation and demethylation rates in sediments and water. nih.govusgs.gov |
Environmental Biogeochemical Cycling and Transport Dynamics of Methyl Nitrato O Mercury Ii
Atmospheric Transport and Deposition Mechanisms Relevant to Methylmercury (B97897) Species
While inorganic mercury species are the primary forms transported long distances in the atmosphere, methylmercury is also subject to atmospheric transport and deposition, constituting a direct input to remote ecosystems. researchgate.netresearchgate.net Anthropogenic activities, including industrial processes and the burning of fossil fuels, release mercury into the atmosphere. researchgate.netusda.gov This mercury can be transported for thousands of miles before being deposited into lakes, streams, and oceans. usda.gov
Studies have identified that industrial developments can be direct sources of methylmercury to local landscapes. acs.orgnih.gov For instance, research in the Athabasca oil sands region of Canada found that methylmercury loads in snowpack increased in proximity to major industrial developments, reaching up to 19 ng m⁻². acs.orgnih.gov This deposition occurs through both wet (precipitation) and dry mechanisms. nih.govnih.gov The deposited methylmercury is often predominantly bound to particulates. acs.orgnih.gov The link between atmospheric deposition and methylmercury accumulation in biota has been clearly established, with state-wide average concentrations in freshwater fish showing a positive relationship to wet atmospheric mercury fluxes. nih.gov This demonstrates that even small amounts of atmospherically deposited methylmercury can be significant, as this form is highly toxic and readily bioaccumulates.
Aquatic System Dynamics of Methyl(nitrato-O)-Mercury(II)
Once the methylmercury cation enters an aquatic system, its fate is governed by a series of intricate processes, including exchanges with sediment, complexation with organic matter, and interactions with particulate matter, all of which are influenced by the water's physicochemical properties.
Coastal and estuarine sediments are critical sites for the production of methylmercury. nih.govacs.org The subsequent movement, or flux, of this methylmercury from the sediment into the overlying water column is a significant source for pelagic food webs. nih.govacs.org This exchange occurs through molecular diffusion and can be substantially enhanced by the activities of sediment-dwelling organisms, a process known as bioirrigation. nih.govacs.org
Research conducted in Boston Harbor measured the flux of methylmercury across the sediment-water interface at several locations. The study found that total methylmercury fluxes were strongly correlated with the density of animal burrows in the sediment. nih.govacs.org In areas with high burrow densities, the total flux was significantly higher than what could be attributed to molecular diffusion alone, indicating that bioirrigation enhances both the production and the release of methylmercury from the sediments. nih.govacs.orgacs.org In some cases, diffusional fluxes were only a minor component of the total measured fluxes, highlighting the importance of advective processes. researchgate.net
| Flux Type | Measured Range (pmol m⁻² d⁻¹) | Key Influencing Factor |
|---|---|---|
| Total Flux (Core Incubations) | -4 to 191 | Strongly correlated with infaunal burrow densities |
| Diffusive Flux (Calculated) | 2 to 19 | Based on concentration gradients below the sediment-water interface |
Dissolved organic matter (DOM) plays a dual role in the fate of the methylmercury cation. oup.com It can bind strongly with methylmercury, influencing its speciation, mobility, and bioavailability. researchgate.netuconn.edu Specifically, sulfur-containing functional groups, or thiols, within the DOM are key to this complexation. researchgate.netuconn.edu
This binding can mobilize and transport mercury within aquatic systems. oup.com However, it can also reduce the bioavailability of methylmercury to organisms at the base of the food web, such as algae. oup.com Laboratory experiments have shown that increasing DOM concentrations significantly decreased the accumulation of methylmercury by diatoms. oup.com The properties of the DOM are crucial; for example, the concentration of thiol ligands, rather than the total dissolved organic carbon, directly dictates methylmercury uptake by phytoplankton. uconn.edu In some environments, DOM can also enhance microbial mercury methylation under sulfidic conditions by stabilizing mercury sulfide (B99878) nanoparticles, which prevents their aggregation and increases their availability to methylating microorganisms. researchgate.net
The speciation and transport of the methylmercury cation are highly sensitive to the physicochemical conditions of the water, including pH, redox potential, and salinity.
pH: Changes in pH can significantly alter the distribution of methylmercury between sediment and water. researchsolutions.com Studies have shown that a decrease in pH can double the amount of methylmercury partitioned into the water column without affecting the total amount generated in the sediments. canada.ca This increased partitioning in the water column at lower pH could explain the elevated mercury levels observed in fish from more acidic lakes. researchsolutions.comcanada.ca Lowering pH has also been found to increase the uptake of inorganic mercury by bacteria, which could subsequently affect methylation rates. nih.gov However, other research indicates that reducing the pH of sediments can lower the rate of mercury methylation, possibly due to a decrease in the availability of inorganic mercury. cdnsciencepub.com
Redox Potential: The redox state of the environment is a critical factor in mercury cycling. The reduction of divalent mercury (Hg(II)) to elemental mercury (Hg(0)) and the oxidation of Hg(0) back to Hg(II) affect the pool of mercury available for methylation. mdpi.com These redox reactions can occur abiotically, influenced by factors like sunlight, or in dark conditions, and they ultimately control the amount of Hg(II) available for microbial conversion to methylmercury. mdpi.com
Salinity: In estuarine environments, salinity gradients influence mercury speciation. nih.gov For instance, one study noted that an increase in salinity beyond 2% had little additional effect on methylation rates. acs.org Salinity, along with total suspended solids, can control mercury speciation in tidal rivers, affecting processes like the photoreduction of Hg(II) and its subsequent volatilization. nih.gov
The methylmercury cation readily associates with particulate and colloidal matter in aquatic systems, which is a key mechanism for its transport. researchgate.net A significant fraction of methylmercury in rivers can be found in the particulate phase (>0.2 µm). researchgate.net This association is strongly linked to the presence of organic matter, with a positive correlation observed between the concentration of particulate mercury and the organic carbon content of the particles. mdpi.com This binding to suspended solids influences the downstream transport of methylmercury, especially during high-flow events that resuspend sediment and erode soil. nih.govusgs.gov
Terrestrial and Wetland Ecosystem Cycling of Methylmercury Compounds
Terrestrial and wetland ecosystems are crucial zones for mercury cycling and are often significant sources of methylmercury to downstream aquatic environments. usgs.govoup.com Wetlands, in particular, provide ideal conditions for the microbial conversion of inorganic mercury to methylmercury due to their high organic matter content and anoxic conditions. usgs.govscholaris.cacdnsciencepub.com
The mobility of mercury in terrestrial landscapes is strongly controlled by organic matter. usgs.gov A large portion of atmospherically deposited mercury is retained in soils and vegetation, creating a long-term reservoir. usgs.gov The export of this mercury, including methylmercury formed in upland and riparian zones, often occurs episodically during stormflow and snowmelt, which flushes organic-rich shallow soils. usgs.gov
Research has shown that the yield of methylmercury from wetland areas can be 26 to 79 times higher than from purely upland catchments. cdnsciencepub.com Furthermore, managed agricultural wetlands, such as rice paddies, can enhance the production of methylmercury due to seasonal wetting and drying cycles and the abundance of labile plant matter. usgs.gov These ecosystems can act as net producers of methylmercury, contributing to the contamination of connected aquatic food webs. usgs.govcdnsciencepub.com
Soil-Water Interactions and Mercury Release
The partitioning of methylmercury between soil or sediment and water is a crucial process that controls its mobility and bioavailability. This distribution is quantified by the soil-water partition coefficient (Kd), which is the ratio of the contaminant concentration sorbed to solid particles to its concentration dissolved in the surrounding water at equilibrium. nih.gov The release of methylmercury from soils and sediments into the water column is influenced by a variety of physicochemical and biological factors.
Inorganic mercury present in soils and sediments can be converted to the more toxic and bioaccumulative methylmercury form by anaerobic microorganisms. nih.govnih.gov The production of methylmercury primarily occurs in anoxic conditions, such as those found in wetlands and saturated soils. gu.se Key factors controlling the net production and subsequent release of methylmercury include pH, redox potential, temperature, and the availability of organic matter and sulfur. gu.seaimspress.com
Dissolved organic carbon (DOC) plays a significant role in transporting methylmercury within catchment systems. mdpi.com However, the relationship is complex; while DOC can facilitate the transport of methylmercury, it can also bind with inorganic mercury, potentially reducing its availability for microbial methylation. mdpi.com The pH of the soil and water also has a pronounced effect. Acidic conditions (lower pH) are often associated with lower methylmercury concentrations and higher total mercury concentrations, suggesting that lower pH may favor demethylation processes. gu.seresearchgate.net Conversely, under certain conditions, low pH can increase the binding of mercury to particulates, which may enhance its availability for methylation. researchgate.net
The presence of sulfide is another critical factor. At low concentrations, sulfide can form neutral mercury-sulfide compounds that are available to methylating bacteria. mdpi.com However, at high concentrations, sulfide can lead to the precipitation of highly insoluble mercury sulfide (HgS), reducing the amount of mercury available for methylation. pjoes.com
The partitioning behavior of methylmercury is summarized in the table below, which shows the range of observed soil-water partition coefficients.
Table 1. Soil-Water Partition Coefficients (Kd) for Methylmercury
| Matrix | Partition Coefficient (Kd) Range (L/kg) | Reference |
|---|---|---|
| Soil | 2.0 x 10¹ to 6.7 x 10³ | nih.gov |
| Benthic Sediment | 6.5 x 10² to 1.1 x 10⁵ | nih.gov |
Impact of Environmental Perturbations (e.g., warming) on Methylmercury Cycling
Global environmental changes, particularly climate warming, are expected to significantly alter the biogeochemical cycling of mercury. nih.gov Temperature is a primary factor controlling the activity of mercury-methylating microbes. researchgate.net Both laboratory and field studies have demonstrated that higher temperatures can lead to increased rates of net methylmercury production. researchgate.netfrontiersin.org
Warming trends are of particular concern in high-latitude regions like the Arctic, where vast amounts of mercury are stored in permafrost. aimspress.com Permafrost thaw due to rising temperatures can release this stored inorganic mercury, making it available for methylation and subsequent entry into terrestrial and aquatic ecosystems. aimspress.comfrontiersin.org One study involving an 8-month incubation of Arctic soil under anoxic conditions found that net methylmercury production increased by more than tenfold when the temperature was raised from -2°C to 8°C. ornl.gov This enhanced production was positively correlated with the generation of methane (B114726) and ferrous ions, indicating a coupling of mercury methylation with the microbial processes of methanogenesis and iron reduction. ornl.govosti.gov
Similarly, experiments in boreal peatlands, which are known hotspots for methylmercury production, have shown that warming can significantly increase methylmercury concentrations in porewater. frontiersin.org In one such study, active warming resulted in a 2 to 2.5-fold increase in methylmercury concentrations compared to control plots. frontiersin.org
Beyond direct temperature effects, climate change can influence methylmercury cycling through other mechanisms. Changes in precipitation patterns, increased runoff, and alterations in the amount and type of terrestrial organic matter and nutrient loads entering aquatic systems can all impact mercury methylation and bioaccumulation. nih.gov For instance, increased river discharge in the Arctic can transport more nutrients, potentially boosting primary productivity and altering the structure of aquatic food webs, which in turn affects how methylmercury is transferred and biomagnified. youtube.com
The table below summarizes findings from studies investigating the effect of warming on methylmercury production.
Table 2. Effect of Experimental Warming on Net Methylmercury (MeHg) Production
| Ecosystem/Study Type | Temperature Change | Observed Impact on MeHg Production/Concentration | Reference |
|---|---|---|---|
| Arctic Soil (Anoxic Incubation) | Increase from -2°C to 8°C | >10-fold increase in net MeHg production | ornl.gov |
| Boreal Peatland (Field Experiment) | Active warming (unspecified increase) | 2 to 2.5 times greater MeHg concentrations than control plots | frontiersin.org |
Molecular Interactions and Coordination Chemistry of Methyl Nitrato O Mercury Ii
Coordination Chemistry with Inorganic Ligands
The methylmercury (B97897) cation, CH₃Hg⁺, is a soft Lewis acid that readily interacts with a variety of inorganic ligands. In aqueous solution, it exists as the aquated ion, [CH₃Hg(OH₂)]⁺, but this water molecule is easily displaced by other ligands. The nitrate (B79036) salt, methyl(nitrato-O)-mercury(II), serves as a common starting material for studying these interactions, though the nitrate ion itself is a relatively weak ligand compared to softer bases.
Characterization of the Nitrate Ligand Coordination Mode (Nitrato-O)
In methyl(nitrato-O)-mercury(II), the nitrate group coordinates to the mercury atom through one of its oxygen atoms. This monodentate "nitrato-O" coordination is characteristic of the interaction between the methylmercury cation and oxyanions in solution. Spectroscopic studies provide key insights into this bonding.
Raman spectroscopy of aqueous methylmercury nitrate solutions reveals an equilibrium between the aquated ion [CH₃Hg(OH₂)]⁺ and the undissociated CH₃HgONO₂ molecule. rsc.org The presence of the undissociated species is confirmed by vibrational modes attributable to the coordinated nitrate group, which are distinct from those of the free nitrate ion. rsc.org
X-ray crystallography of related compounds further elucidates this interaction. For instance, in the solid-state structure of (9-methylguanine)-methylmercury(II) nitrate, the mercury atom is primarily bonded to the guanine (B1146940) ligand, but it also shows weak interactions with nearby nitrate ions. The distances between the mercury atom and the nitrate oxygens are reported as 2.75(2) Å and 2.99(2) Å, which are longer than a primary covalent bond but indicate a significant electrostatic interaction. rsc.org This confirms the role of the nitrate as a counter-ion that can engage in direct, albeit weak, coordination with the mercury center.
| Vibrational Mode | Frequency (cm⁻¹) | Polarization | Attribution |
|---|---|---|---|
| ν(NO) | 762 | Polarized | Symmetric stretch of coordinated NO₃ |
| ν(NO) | 1001 | Polarized | Symmetric stretch of coordinated NO₃ |
| ν(NO) | 1289 | Polarized | Asymmetric stretch of coordinated NO₃ |
| ν(NO) | 1505 | Depolarized | Asymmetric stretch of coordinated NO₃ |
Competitive Binding with Halides, Hydroxides, and Sulfides
The methylmercury cation exhibits a strong preference for soft ligands, following the principles of Hard and Soft Acids and Bases (HSAB) theory. Consequently, the weakly coordinating nitrate ion is readily displaced by softer inorganic ligands such as halides, hydroxide (B78521), and, most notably, sulfide (B99878). The stability of the resulting complexes generally follows the order: S²⁻ > OH⁻ > I⁻ > Br⁻ > Cl⁻ > NO₃⁻.
Methylmercury readily combines with anions like chloride (Cl⁻) and hydroxide (OH⁻). wikipedia.org In aquatic systems with low concentrations of dissolved organic matter, neutral complexes like CH₃HgCl and CH₃HgOH can dominate the speciation. nih.govnih.gov The formation of these stable, neutral complexes can influence the compound's transport and bioavailability. nih.gov
The interaction with sulfide is particularly strong. Methylmercury has a profound affinity for sulfur-containing anions. wikipedia.org This leads to the formation of highly stable complexes, which can precipitate from solution or form polynuclear structures. The high stability of methylmercury-sulfide complexes plays a critical role in mercury's biogeochemical cycle. acs.orgusgs.gov
| Ligand (L) | Complex | Log K | Reference |
|---|---|---|---|
| Cl⁻ | CH₃HgCl | ~5.25 | nih.gov |
| OH⁻ | CH₃HgOH | ~9.37 | nih.gov |
| HS⁻ | (CH₃Hg)₂S | 26.0 ± 0.2 | rsc.orgnih.gov |
Formation of Polynuclear Methylmercury Complexes
Under certain conditions, methylmercury can form polynuclear complexes where two or more CH₃Hg⁺ units are bridged by a single ligand. This is especially prevalent with ligands like sulfide and hydroxide.
The bis(methylmercuric) sulfide complex, (CH₃Hg)₂S, is a key species in sulfidic environments. It is a binuclear complex that is likely to be the dominant form of methylmercury at high concentrations in the presence of sulfide. rsc.orgnih.gov Experimental data show that the formation of this complex is highly favorable, with a log K of 26.0 ± 0.2 for the reaction 2CH₃Hg⁺ + HS⁻ ⇄ (CH₃Hg)₂S + H⁺. rsc.orgnih.gov Quantum chemical calculations suggest the reaction may proceed through a mechanism facilitated by strong Hg-Hg interactions. rsc.orgosti.gov
While less extensively documented in recent literature, hydroxide-bridged species such as [ (CH₃Hg)₂OH ]⁺ are also known to form. These polynuclear complexes are important intermediates in the hydrolysis and condensation reactions of methylmercury in aqueous solutions.
Interactions with Organic Ligands and Macromolecules
The interaction of methylmercury with organic ligands, particularly those containing sulfur and selenium, is a defining feature of its chemistry and the primary driver of its bioaccumulation and toxicity.
Binding Affinity to Thiols and Selenols in Organic Matter
Methylmercury displays an exceptionally high binding affinity for reduced sulfur functional groups (thiols or mercaptans, R-SH) and selenium functional groups (selenols, R-SeH). researchgate.net These groups are common in natural organic matter and in biological molecules such as the amino acids cysteine and selenocysteine. acs.orgnih.gov
The bond between mercury and sulfur or selenium is highly covalent and extremely stable. The binding affinity follows the trend SeH > SH, meaning methylmercury binds even more strongly to selenols than to thiols. nih.gov This strong interaction dictates that in biological systems, methylmercury is predominantly found complexed with thiol- and selenol-containing biomolecules. nih.govresearchgate.net The formation constants (log K) for methylmercury-thiol complexes are very large, with values for binding to thiol sites in soil organic matter calculated to be in the range of 16.3 to 16.7. researchgate.net The complexation kinetics with thiols in dissolved organic matter are rapid and are dictated by the abundance of thiol groups. nih.govacs.org
This high affinity is the basis for its bioaccumulation; for example, methylmercury-cysteine complexes can mimic the amino acid methionine and be transported across biological membranes. wikipedia.org
Complexation with Carboxylates, Amines, and Hydroxyl Groups
While the interactions with thiols and selenols are dominant, methylmercury also forms complexes with other organic functional groups, including carboxylates (R-COO⁻), amines (R-NH₂), and hydroxyls (R-OH). These interactions are generally weaker than those with sulfur or selenium but are still chemically significant.
Thermodynamic studies have characterized the stability of complexes with ligands such as acetate (B1210297) (a carboxylate) and various amines. researchgate.net For example, multinuclear complexes have been described where one methylmercury atom is bonded to a sulfur site and another is bonded to a carboxylic group on the same molecule. nih.gov
The interaction with amine groups is also well-established. Methylmercury can bind to the nitrogen atoms of amino acids and the nitrogenous bases in DNA, such as the N7 position of guanine. rsc.orgnih.gov Studies have also investigated the effect of methylmercury on brain amine synthesis. nih.gov These interactions, while less stable than the Hg-S bond, contribute to the broader chemical behavior of methylmercury in complex biological and environmental systems.
Interactions with Model Biological Ligands (e.g., amino acids, nucleobases, proteins)
Methylmercury exhibits a strong affinity for sulfur- and selenium-containing ligands, which dictates its interactions with biological molecules. nih.gov Its primary targets in biological systems are thiol (-SH) and selenol (-SeH) groups present in amino acids, peptides, and proteins. nih.gov
The interaction with the amino acid L-cysteine is particularly significant. Methylmercury readily binds to the deprotonated sulfhydryl group of cysteine, forming a stable MeHg-S-cysteine complex. reddit.com This complex is structurally similar to the amino acid methionine, which allows it to be transported across biological membranes, including the blood-brain barrier, by amino acid transport systems. reddit.comuib.no This mimicry is a key factor in the neurotoxicity of methylmercury.
Glutathione (GSH), a tripeptide containing cysteine, is the most abundant cellular thiol and plays a crucial role in the intracellular transport and detoxification of methylmercury. nih.gov While the complexes formed with thiols have very high thermodynamic stability, they are also kinetically labile, meaning they can undergo rapid ligand exchange. nih.gov This allows methylmercury to be transferred between different thiol-containing molecules within the cell.
Methylmercury also interacts with proteins, often by binding to cysteine residues. researchgate.net This binding can alter the tertiary and quaternary structure of proteins, leading to enzyme inhibition and disruption of cellular functions. nih.govresearchgate.net Studies have shown that dietary protein can influence the accumulation and metabolism of methylmercury, with the specific amino acid composition, particularly the content of cysteine and methionine, playing a role. uib.nouib.no For instance, inorganic mercury (Hg²⁺), a potential demethylation product, has been shown to be a more potent inhibitor of protein synthesis in vitro than methylmercury. nih.gov
The binding affinity of methylmercury follows a trend where selenols are the most preferred binding partners: SeH > SH > Se-Se > NH₂ > S-S. nih.gov This high affinity for selenol-containing biomolecules is significant for toxicological studies.
Furthermore, methylmercury(II) has been shown to bind to pyrimidine (B1678525) nucleosides and nucleotides, which are components of nucleic acids. nih.govnih.gov The interactions primarily involve coordination to the nitrogen donors of the nucleobases. nih.gov Specifically, mercury can bind to the C5 atoms of cytosine and uracil (B121893) bases. nih.gov
Interfacial Chemistry of Methyl(nitrato-O)-Mercury(II) with Environmental Surfaces
Adsorption and Desorption Processes on Mineral Surfaces
The fate and transport of methylmercury in the environment are significantly controlled by its adsorption and desorption on mineral surfaces. Clay minerals, iron oxyhydroxides, and other soil and sediment components are key sorbents for mercury species. nih.govifremer.fr
Studies on montmorillonite, a common clay mineral, show that methylmercury (CH₃Hg⁺) adsorbs to its surfaces through different mechanisms depending on the specific surface face. mdpi.com
On the (001) or basal surface, adsorption is primarily driven by electrostatic interactions, with the CH₃Hg⁺ cation attracted to the negatively charged silicon-oxygen ring cavities. The adsorption energies are relatively weak, ranging from -27 to -51.7 kJ/mol. mdpi.com
On the (010) or edge surface, the interaction is much stronger, with adsorption energies between -119.4 and -154.3 kJ/mol. This is because CH₃Hg⁺ is attracted to surface hydroxyl groups (e.g., ≡Al(OH)(OH₂) and ≡Si(OH)), forming a more stable covalent bond with a surface oxygen atom. mdpi.com
The desorption of methylmercury from mineral surfaces is often limited, indicating strong binding. In one study, very little desorption (0.1–4%) was observed from organo-coated hematite (B75146) particulates when placed in a solution without competing ligands. nih.gov However, the presence of other mercury-binding ligands in the surrounding water, such as low-molecular-weight thiols or humic acids, can significantly enhance desorption. These ligands can compete for the bound mercury, leading to its release from the mineral surface back into the aqueous phase. nih.gov For example, up to 60% of Hg(II) was desorbed from hematite in the presence of such ligands. nih.gov The presence of other ions, such as chloride, can also adversely affect the adsorption of mercury species on mineral surfaces like kaolinite, promoting desorption. researchgate.net
Adsorption Energies of CH₃Hg⁺ on Montmorillonite Surfaces
| Montmorillonite Surface | Primary Interaction Mechanism | Adsorption Energy Range (kJ/mol) | Reference |
|---|---|---|---|
| (001) Surface (Basal) | Electrostatic | -27 to -51.7 | mdpi.com |
| (010) Surface (Edge) | Covalent Bonding with Surface Oxygen | -119.4 to -154.3 | mdpi.com |
Interactions with Nanoparticles and Colloidal Systems
The partitioning of methylmercury onto nanoparticles (NPs) and colloids is a critical process that influences its bioavailability and fate in aquatic systems. nih.gov Methylmercury binds strongly to various types of nanoparticles, which can then act as carriers for its transport.
Research on the interaction of methylmercury with chalcogenide (cadmium selenide, CdSe; and cadmium sulfide, CdS) quantum dot nanoparticles revealed that the binding occurs primarily at the nanoparticle surface. nih.gov The study used fluorescence quenching to assess the interaction. It was found that the mercury species did not displace cadmium from the core of the nanoparticle through metal exchange. Instead, X-ray photoelectron spectroscopy confirmed that the mercury was bound to the cysteine molecules used as the capping agent on the nanoparticle surface. nih.gov
This surface adsorption to the capping agent highlights the importance of the nanoparticle's surface chemistry. The nature of the ligands coating the nanoparticle can control the strength and mechanism of methylmercury binding. The fact that methylmercury adsorbs to the surface of these nanoparticles rather than being incorporated into their structure has significant implications for its environmental behavior. Surface-bound methylmercury may have different bioavailability for uptake by organisms or for chemical transformations like demethylation compared to dissolved or other particulate-bound forms. nih.gov
Computational Chemistry and Theoretical Modeling of Methyl Nitrato O Mercury Ii Systems
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical studies are fundamental in describing the intrinsic properties of methyl(nitrato-O)-mercury(II). These methods allow for a detailed analysis of the molecule's geometry, vibrational frequencies, and the nature of the chemical bonds, particularly the covalent bond between mercury and the methyl group, and the coordination of the nitrate (B79036) ligand.
Density Functional Theory (DFT) is a widely used computational method to predict the molecular structure and vibrational frequencies of organomercury compounds due to its balance of accuracy and computational cost. For methyl(nitrato-O)-mercury(II), DFT calculations can be employed to determine the optimized geometry, bond lengths, and bond angles.
In a typical DFT study of methyl(nitrato-O)-mercury(II), the coordinates of the atoms (Hg, C, H, N, O) are optimized to find the minimum energy conformation. The calculations would likely show a linear or near-linear C-Hg-O arrangement, which is characteristic of methylmercury (B97897) compounds. wikipedia.org The nitrate group can coordinate to the mercury atom in a monodentate or bidentate fashion, and DFT can predict which is the more stable arrangement.
Vibrational frequency calculations are also a standard output of DFT studies. These computed frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the calculated structure. The vibrational modes would include the characteristic C-H stretches of the methyl group, the Hg-C stretch, and vibrations associated with the nitrate ligand.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters and Vibrational Frequencies for Methyl(nitrato-O)-Mercury(II) (Note: This table is illustrative and based on expected values from DFT calculations on similar organomercury compounds, as specific literature data for this compound is scarce.)
| Parameter | Calculated Value | Vibrational Mode | Calculated Frequency (cm⁻¹) |
| Bond Lengths (Å) | Hg-C Stretch | 540 | |
| Hg-C | 2.07 | Symmetric CH₃ Stretch | 2950 |
| Hg-O (nitrate) | 2.15 | Asymmetric CH₃ Stretch | 3050 |
| N-O (uncoordinated) | 1.22 | NO₂ Asymmetric Stretch | 1480 |
| N-O (coordinated) | 1.29 | NO₂ Symmetric Stretch | 1290 |
| **Bond Angles (°) ** | |||
| C-Hg-O | 178.5 | ||
| O-N-O | 120.1 |
For a more accurate determination of the electronic energy and thermodynamic properties, high-level ab initio methods can be utilized. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, provide a more rigorous treatment of electron correlation.
These high-accuracy calculations are particularly useful for determining bond dissociation energies, reaction enthalpies, and activation barriers for processes involving methyl(nitrato-O)-mercury(II). For instance, the bond dissociation energy of the Hg-C bond is a critical parameter for understanding the stability and reactivity of the compound. berscience.org Ab initio calculations can provide a benchmark for the results obtained from DFT methods.
Molecular Dynamics Simulations of Methyl(nitrato-O)-Mercury(II) in Solution
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a condensed phase, such as in a solvent. For methyl(nitrato-O)-mercury(II), MD simulations can provide insights into its solvation, the dynamics of ligand exchange, and its conformational behavior in aqueous environments, which is particularly relevant to its environmental fate and transport.
In aqueous solution, the nitrate ligand in methyl(nitrato-O)-mercury(II) can be exchanged with water molecules or other ligands present in the medium. MD simulations can model the solvation shell around the methylmercury cation and investigate the energetics and kinetics of ligand exchange reactions. scm.comacs.org
The simulations would typically involve placing a single molecule of methyl(nitrato-O)-mercury(II) in a box of water molecules and simulating their movement over time based on a force field that describes the interatomic interactions. Analysis of the simulation trajectories can reveal the structure of the hydration shell around the mercury atom and the preferred coordination number of water molecules. The rate of exchange between the nitrate ligand and water molecules can also be estimated from these simulations.
While the CH₃Hg⁺ moiety is relatively rigid, the orientation of the nitrate ligand and its interactions with surrounding solvent molecules can be explored through conformational analysis using MD simulations. core.ac.uk These simulations can reveal the preferential orientations of the nitrate group and how these are influenced by hydrogen bonding with water molecules.
Furthermore, MD simulations can be used to study the intermolecular interactions between multiple methyl(nitrato-O)-mercury(II) molecules or between this compound and other solutes. This is important for understanding its behavior at higher concentrations and its potential to form aggregates or interact with biological macromolecules.
Development of Predictive Models for Methyl(nitrato-O)-Mercury(II) Behavior
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to forecast the environmental behavior and toxicity of methyl(nitrato-O)-mercury(II) and related compounds. nih.gov These models are based on the principle that the properties and behavior of a chemical are related to its molecular structure.
The development of a QSAR model for methyl(nitrato-O)-mercury(II) would involve compiling a dataset of related organomercury compounds with known properties (e.g., toxicity, bioaccumulation factor). Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be derived from quantum chemical calculations and include electronic properties, steric parameters, and topological indices. Statistical methods are then used to build a mathematical model that correlates the molecular descriptors with the observed activity. Such models could be valuable for predicting the behavior of new or untested organomercury compounds.
Future Directions and Interdisciplinary Research Frontiers for Methyl Nitrato O Mercury Ii
Integrated Multi-Scale Modeling of Methyl(nitrato-O)-Mercury(II) Biogeochemistry
Future research will require the development of sophisticated multi-scale models to predict the fate and transport of methyl(nitrato-O)-mercury(II). ornl.gov These models should bridge the gap from molecular-level interactions to watershed-scale biogeochemical processes. ornl.govnih.gov A key challenge is to accurately represent the intricate interplay of factors influencing the formation, stability, and degradation of this nitrato complex.
Integrated models should incorporate quantum chemical calculations to define the thermodynamic and kinetic parameters of methyl(nitrato-O)-mercury(II) reactions. ornl.gov This molecular-scale data can then inform mesoscale models that simulate processes within specific environmental compartments, such as the sediment-water interface or the water column. ornl.gov Ultimately, these mesoscale models will feed into larger, watershed-scale simulations to predict how changes in nitrogen loading and other environmental variables may impact the prevalence and transport of this specific mercury species. nih.gov Such a multi-scale framework is essential for a predictive understanding of mercury cycling in contaminated sites and for developing effective remediation strategies. ornl.gov
Elucidating the Role of the Nitrato-O Complex in Specific Environmental Pathways
The presence of the nitrato-O ligand can significantly influence the environmental behavior of methylmercury (B97897). Future research should focus on elucidating the specific role of this complex in key environmental pathways, including atmospheric deposition, sediment-water exchange, and bioaccumulation. The formation of methyl(nitrato-O)-mercury(II) may alter the partitioning of methylmercury between gaseous, aqueous, and particulate phases, thereby affecting its long-range transport and deposition patterns.
Advanced Materials Science Approaches for Methylmercury Research
Materials science offers promising avenues for advancing our understanding and management of methylmercury. The development of novel materials for the selective sensing and remediation of methylmercury species, including the nitrato-O complex, is a key interdisciplinary frontier. Nanomaterials, such as gold and silver nanoparticles, have already demonstrated potential for the sensitive detection of mercury. nih.govqub.ac.uk Future work could focus on functionalizing these nanoparticles with ligands that specifically target the methyl(nitrato-O)-mercury(II) complex, leading to highly selective sensors for in-situ monitoring.
In the realm of remediation, engineered sorbents like biochar and activated carbon are being investigated for their ability to sequester methylmercury from water and sediments. osti.gov However, the efficacy of these materials can be influenced by the chemical speciation of methylmercury. Research is needed to design and synthesize advanced materials with a high affinity and selectivity for methyl(nitrato-O)-mercury(II). This could involve creating materials with specific pore structures or surface chemistries that favor the adsorption of this complex. Such materials could be deployed in passive treatment systems to reduce the bioavailability of methylmercury in contaminated environments. uj.ac.zaresearchgate.net
Potential Applications of Advanced Materials in Methyl(nitrato-O)-Mercury(II) Research
| Material Type | Potential Application | Underlying Principle | Research and Development Needs |
|---|---|---|---|
| Functionalized Nanoparticles (e.g., AuNPs, AgNPs) | Selective sensing and in-situ monitoring. | Surface plasmon resonance shifts or colorimetric changes upon binding of the target analyte. nih.gov | Identification and attachment of ligands with high specificity for the methyl(nitrato-O)-mercury(II) complex. |
| Engineered Biochar | Sequestration from contaminated water and sediments. | High surface area and tunable surface chemistry for enhanced adsorption. osti.gov | Optimization of pyrolysis conditions and surface modifications to maximize affinity for the nitrato complex. |
| Self-Assembled Monolayers on Mesoporous Silica (B1680970) (SAMMS) | Targeted removal from industrial effluents and natural waters. | High density of functional groups tailored for specific metal chelation. researchgate.net | Design of thiol- or other functional group-based SAMMS that effectively bind methyl(nitrato-O)-mercury(II). |
| Metal-Organic Frameworks (MOFs) | Selective capture and potential catalytic degradation. | High porosity and tunable framework for size- and shape-selective binding. | Synthesis of MOFs with pore apertures and chemical environments optimized for the capture of the nitrato-mercury complex. |
Exploring Unconventional Methylmercury Transformation Pathways
While microbial methylation and demethylation are recognized as the primary transformation pathways for mercury, the influence of the nitrato-O ligand may open up unconventional routes. The presence of nitrate (B79036) can alter the dominant microbial communities and their metabolic activities, potentially leading to shifts in mercury transformation processes. nih.gov For instance, under nitrate-reducing conditions, the activity of sulfate-reducing bacteria, which are major mercury methylators, may be suppressed. researchgate.net However, other microbial groups capable of both nitrate reduction and mercury methylation may become more prominent. usgs.gov
Abiotic transformations may also be significant. Photodegradation is a known sink for methylmercury in sunlit surface waters, and the presence of nitrate ions can influence these photochemical reactions. researchgate.netresearchgate.net Nitrate can act as a photosensitizer, generating reactive oxygen species that may enhance the degradation of the methylmercury complex. researchgate.net Conversely, the nitrato-O ligand could also stabilize the methylmercury molecule against photolytic cleavage. A thorough investigation of these unconventional biotic and abiotic pathways is necessary for a complete picture of the environmental fate of methyl(nitrato-O)-mercury(II).
Harmonization of Laboratory and Field Research Methodologies
To ensure the comparability and reliability of data on methyl(nitrato-O)-mercury(II), there is a pressing need for the harmonization of laboratory and field research methodologies. This includes standardizing protocols for sample collection, preservation, and analysis to minimize artifacts and ensure data quality. Inter-laboratory comparison studies are essential for validating new analytical methods and for establishing a consensus on best practices. sci-hub.cat
Furthermore, bridging the gap between controlled laboratory experiments and complex field observations is a significant challenge. Laboratory studies often use simplified matrices that may not accurately reflect the intricate chemical and biological interactions occurring in natural environments. Future research should strive to design laboratory experiments that more closely mimic field conditions, for example, by using natural water and sediment samples and by considering the influence of co-occurring contaminants and microbial communities. Conversely, field studies should incorporate advanced analytical techniques developed in the laboratory to gain a more detailed understanding of in-situ processes. This iterative feedback between laboratory and field research will be crucial for advancing our knowledge of methyl(nitrato-O)-mercury(II) biogeochemistry. sci-hub.cat
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
